



# Synthesis of N-Cyclohexylbenzamide from benzoyl chloride and cyclohexylamine

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Compound of Interest		
Compound Name:	N-Cyclohexylbenzamide	
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An In-depth Technical Guide to the Synthesis of **N-Cyclohexylbenzamide** from Benzoyl Chloride and Cyclohexylamine

This guide provides a comprehensive overview of the synthesis of **N-Cyclohexylbenzamide**, a valuable amide compound in organic synthesis and pharmaceutical research. The primary method detailed is the acylation of cyclohexylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

## **Reaction Overview**

The synthesis involves the nucleophilic acyl substitution reaction between cyclohexylamine and benzoyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide, **N**-**Cyclohexylbenzamide**, and eliminates hydrochloric acid (HCl) as a byproduct.[1] A base is typically added to neutralize the HCl, driving the reaction to completion.[2][3]

#### Chemical Equation:

C<sub>6</sub>H<sub>5</sub>COCl (Benzoyl Chloride) + C<sub>6</sub>H<sub>11</sub>NH<sub>2</sub> (Cyclohexylamine) → C<sub>6</sub>H<sub>5</sub>CONHC<sub>6</sub>H<sub>11</sub> (**N**-Cyclohexylbenzamide) + HCl



# **Experimental Protocol**

The following protocol is a detailed methodology for the synthesis, workup, and purification of **N-Cyclohexylbenzamide**.

- 2.1 Materials and Reagents
- Cyclohexylamine (C<sub>6</sub>H<sub>11</sub>NH<sub>2</sub>)
- Benzoyl chloride (C<sub>6</sub>H<sub>5</sub>COCl)
- Benzene (or a suitable alternative solvent like Dichloromethane)
- Pyridine (or another suitable base like triethylamine or excess cyclohexylamine)
- Methanol
- Ethanol
- · Distilled water
- 2.2 Equipment
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Dropping funnel
- · Ice bath
- Büchner funnel and filter paper
- Beakers and graduated cylinders
- Apparatus for recrystallization
- 2.3 Synthesis Procedure[4]



- Reaction Setup: In a round-bottom flask, dissolve 18 g of cyclohexylamine in 150 ml of benzene.
- Addition of Benzoyl Chloride: Cool the flask in an ice bath to maintain a low temperature.
   While stirring vigorously, slowly add 20 g of benzoyl chloride to the solution dropwise from a dropping funnel. The temperature should be maintained below 40°C throughout the addition.
   The formation of a white precipitate will be observed.
- Reaction Time: After the addition is complete, continue to stir the mixture for one hour at room temperature to ensure the reaction goes to completion.
- Neutralization: Make the reaction mixture alkaline by adding pyridine. This step neutralizes
  the hydrochloric acid byproduct.
- Isolation of Crude Product: Collect the solid crude product by vacuum filtration using a Büchner funnel.

#### 2.4 Purification[4]

- Recrystallization: Transfer the crude solid to a clean flask. Recrystallize the product from a 1:1 (v/v) mixture of methanol and ethanol. Dissolve the crude product in a minimum amount of the hot solvent mixture.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further
  cooling in an ice bath to induce crystallization. White, needle-like crystals of NCyclohexylbenzamide should form.
- Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry completely.

## **Data Presentation**

The following tables summarize the key quantitative and physical data for the reactants and the final product.

Table 1: Reactant and Product Properties



Compound	Molecular Formula	Molar Mass ( g/mol )	Appearance
Cyclohexylamine	C <sub>6</sub> H <sub>13</sub> N	99.17	Liquid
Benzoyl Chloride	C7H5ClO	140.57	Liquid
N- Cyclohexylbenzamide	C13H17NO	203.28	White to off-white solid[5]

Table 2: Experimental Data and Results

Parameter	Value	Reference
Mass of Cyclohexylamine	18 g	[4]
Mass of Benzoyl Chloride	20 g	[4]
Crude Melting Point	142-144 °C	[4]
Recrystallized Melting Point	144-145 °C	[4]
Reported Melting Point	143-144 °C	[6]
Yield	84%	[4]

# **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in the synthesis of **N-Cyclohexylbenzamide**.



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Caption: Workflow for the synthesis of N-Cyclohexylbenzamide.

# **Safety and Handling**



- Benzoyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a
  well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including
  gloves, safety goggles, and a lab coat.
- Cyclohexylamine is corrosive and flammable. Avoid inhalation and skin contact.
- Benzene is a known carcinogen and is highly flammable. Safer solvent alternatives such as dichloromethane or toluene should be considered.
- The reaction is exothermic. Slow, controlled addition of benzoyl chloride and external cooling are crucial to prevent the reaction from becoming too vigorous.

### Characterization

The identity and purity of the synthesized **N-Cyclohexylbenzamide** can be confirmed using several analytical techniques:

- Melting Point: A sharp melting point range close to the literature value (144-145°C) indicates high purity.[4]
- Spectroscopy: Techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Infrared (IR) spectroscopy can be used to confirm the molecular structure of the final product.
- Chromatography: Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.

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